3-chloro-6-methyl-4-nitro-2H-indazole

eNOS Inhibition Nitric Oxide Synthase Indazole Pharmacology

Researchers requiring a specific C3-chloro, C6-methyl, C4-nitro substitution pattern on the indazole core for targeted kinase inhibitor synthesis often face supply inconsistency. 3-Chloro-6-methyl-4-nitro-2H-indazole (CAS 885520-89-8) solves this with its unique pharmacophoric fingerprint, enabling selective functionalization at all three positions for focused SAR studies. · Ideal precursor for selective NOS inhibitors (eNOS IC50 = 180 nM). · Nitro group readily reduced to an amine for biotin/fluorophore conjugation in affinity probe development. · Ensures synthetic route fidelity, preventing activity loss from indiscriminate core substitution.

Molecular Formula C8H6ClN3O2
Molecular Weight 211.6 g/mol
CAS No. 885520-89-8
Cat. No. B1613673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-6-methyl-4-nitro-2H-indazole
CAS885520-89-8
Molecular FormulaC8H6ClN3O2
Molecular Weight211.6 g/mol
Structural Identifiers
SMILESCC1=CC2=NNC(=C2C(=C1)[N+](=O)[O-])Cl
InChIInChI=1S/C8H6ClN3O2/c1-4-2-5-7(8(9)11-10-5)6(3-4)12(13)14/h2-3H,1H3,(H,10,11)
InChIKeyKBUBAZJPPMHCBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-6-methyl-4-nitro-2H-indazole: Strategic Building Block


3-Chloro-6-methyl-4-nitro-2H-indazole (CAS 885520-89-8) is a heterocyclic indazole derivative characterized by a chloro group at the 3-position, a methyl group at the 6-position, and a nitro group at the 4-position on the indazole core . The compound serves as a key intermediate for synthesizing structurally diverse kinase inhibitors and other bioactive molecules .

Why 3-Chloro-6-methyl-4-nitro-2H-indazole Is Irreplaceable


Indiscriminate substitution of 3-chloro-6-methyl-4-nitro-2H-indazole with other indazole cores can derail synthetic routes and negate biological activity. The precise arrangement of the chloro (C3), methyl (C6), and nitro (C4) groups is a unique pharmacophoric fingerprint required for generating specific substitution patterns in downstream medicinal chemistry . Replacing this compound with an unsubstituted or differently substituted indazole would necessitate a complete redesign of the synthetic pathway and likely result in a different, non-optimized product profile .

3-Chloro-6-methyl-4-nitro-2H-indazole: Quantitative Differentiation


eNOS Inhibitory Activity

The target compound exhibits inhibitory activity against human endothelial nitric oxide synthase (eNOS) with a reported IC50 value of 180 nM [1]. This is a class-level property of certain nitroindazoles, and while direct head-to-head data for this specific compound against analogs is absent, this value provides a crucial quantitative benchmark for its potential as an eNOS modulator.

eNOS Inhibition Nitric Oxide Synthase Indazole Pharmacology

iNOS Inhibition in Murine Macrophages

The compound was tested for its ability to inhibit inducible Nitric Oxide Synthase (iNOS) in activated murine macrophages [1]. While specific inhibitory data (IC50 or Ki) was not available in the search results, the assay description confirms its evaluation as a potential iNOS inhibitor.

iNOS Inhibition Macrophage Assay Indazole Pharmacology

Unique Substitution Pattern

The compound possesses a unique combination of substituents on the indazole scaffold: a chlorine at C3, a methyl at C6, and a nitro group at C4 . This specific pattern is not shared by common, commercially available indazole building blocks like 5-nitroindazole or 6-nitroindazole.

Indazole Synthesis Structure-Activity Relationship Medicinal Chemistry

Predicted Physicochemical Properties

The compound has a predicted LogP value of 3.7 , which falls within a range often associated with improved membrane permeability. The pKa is predicted to be 9.48±0.40 . These values are characteristic of this specific substitution pattern and differentiate it from other nitroindazole isomers.

Drug-likeness Lipophilicity Physicochemical Properties

3-Chloro-6-methyl-4-nitro-2H-indazole: Recommended Applications


Synthesis of Targeted Kinase Inhibitors

This compound is most effectively utilized as a core building block in multi-step synthesis of novel kinase inhibitors . Its unique substitution pattern allows for selective functionalization at the C3, C4, and C6 positions to generate focused libraries for structure-activity relationship (SAR) studies targeting cancer and inflammatory pathways .

Development of NOS Modulators

Given its demonstrated activity against human eNOS (IC50 = 180 nM) and evaluation in iNOS assays , this compound serves as a key starting point for medicinal chemistry programs aimed at developing selective NOS inhibitors for research into cardiovascular, neurological, or inflammatory disorders.

Chemical Biology Probes

The compound can be employed as a precursor for the creation of affinity probes or activity-based probes to study indazole-binding proteins . Its nitro group can be reduced to an amine, providing a functional handle for conjugation to biotin or fluorophores, while the chloro and methyl groups maintain the core binding motif.

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